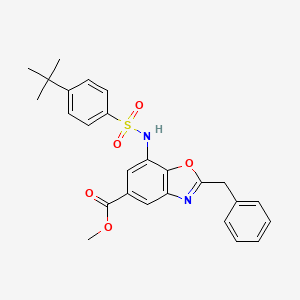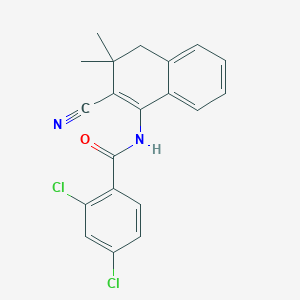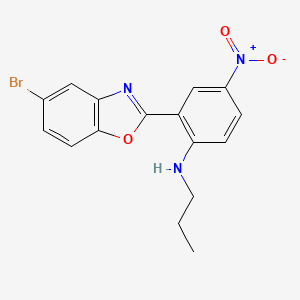
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE
Overview
Description
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE typically involves the reaction of 1-(3-nitrophenyl)sulfonyl chloride with 4-(piperidin-1-ylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.
Cyclization: Bases like sodium hydride, solvents like tetrahydrofuran.
Major Products
Reduction: 1-[(3-aminophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Cyclization: Complex piperazine ring structures.
Scientific Research Applications
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-nitrophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine
- 1-[(3-nitrophenyl)sulfonyl]-4-(morpholin-1-ylsulfonyl)piperazine
- 1-[(3-nitrophenyl)sulfonyl]-4-(piperazin-1-ylsulfonyl)piperazine
Uniqueness
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6S2/c20-19(21)14-5-4-6-15(13-14)26(22,23)16-9-11-18(12-10-16)27(24,25)17-7-2-1-3-8-17/h4-6,13H,1-3,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLAVLOZLRLALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)
![N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B4328716.png)
![N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE](/img/structure/B4328720.png)
![2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide](/img/structure/B4328724.png)
![5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE](/img/structure/B4328730.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
![N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4328761.png)
![N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4328768.png)
![1-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B4328774.png)
![3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4328796.png)
